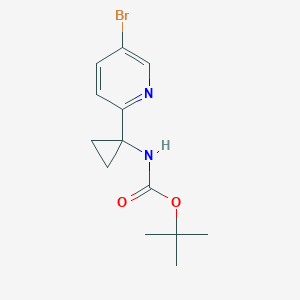
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is a white to yellow solid that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate involves several steps. One common method includes the reaction of 5-bromopyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as or in an aprotic solvent like .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide .
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine compounds.
Hydrolysis: Formation of 5-bromopyridin-2-ylamine and carbon dioxide.
科学的研究の応用
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
Uniqueness
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .
生物活性
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, research findings, and case studies.
Structural Characteristics
The compound features a tert-butyl group, a cyclopropyl moiety, and a brominated pyridine ring. Its molecular formula is C11H14BrN2O2 with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom on the pyridine ring enhances its reactivity and binding affinity to various biological targets.
The mechanism of action for this compound involves several key interactions:
- Hydrophobic Interactions : The cyclopropyl group fits into hydrophobic pockets of proteins, facilitating binding.
- π-π Stacking : The brominated pyridine can engage in π-π stacking with aromatic residues in target proteins, enhancing stability and binding affinity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing pathways relevant to pain modulation and inflammation.
Biological Activity
Research has demonstrated that this compound exhibits several pharmacological effects:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits potential in reducing inflammation markers in vitro. |
| Analgesic | May influence pain pathways, providing relief in pain models. |
| Enzyme Inhibition | Shows promise as an inhibitor for specific enzymes involved in metabolic processes. |
Case Studies
- Anti-inflammatory Effects : In a study involving animal models, the compound was administered to assess its impact on inflammatory responses. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential utility in treating inflammatory conditions .
- Analgesic Properties : Another study evaluated the analgesic effects using standard pain models (e.g., hot plate test). The compound demonstrated a dose-dependent increase in pain threshold, indicating its efficacy as an analgesic agent .
- Enzyme Inhibition Assays : In vitro assays were conducted to measure the inhibitory effects on specific enzymes. The compound showed competitive inhibition characteristics with IC50 values indicative of strong binding affinity to its targets .
Synthesis and Purification
The synthesis of this compound typically involves several key steps:
- Formation of the cyclopropyl moiety via cyclopropanation reactions.
- Bromination of the pyridine ring using brominating agents.
- Carbamate formation through reaction with isocyanates or carbamates.
Purification methods often include recrystallization and chromatography to ensure high yield and purity .
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
CSJYQVRANWPDNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















